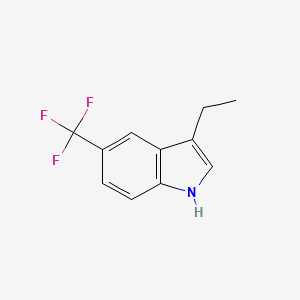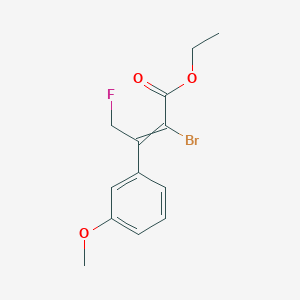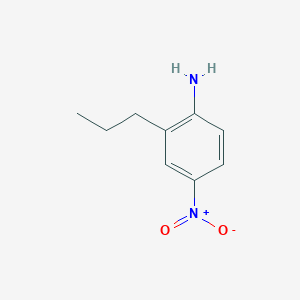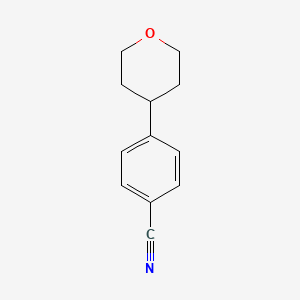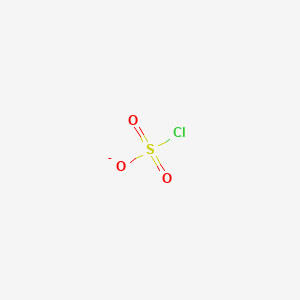
3-Pyridinecarboxamide, 5-(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 5-(tributylstannyl)- is an organotin compound that features a pyridine ring substituted with a carbamoyl group and a tri-n-butylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-(tributylstannyl)- typically involves the reaction of 5-carbamoyl-3-pyridyl halide with tri-n-butylstannane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired organotin compound.
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarboxamide, 5-(tributylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 5-(tributylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The organotin moiety can be oxidized to form tin oxides.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tri-n-butylstannane group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in transmetalation reactions.
Major Products
Oxidation: Tin oxides and pyridine derivatives.
Reduction: Amines and pyridine derivatives.
Substitution: Various organometallic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to modify biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 5-(tributylstannyl)- involves its ability to participate in transmetalation reactions, where the tri-n-butylstannane group is transferred to another molecule. This process is facilitated by the presence of a palladium catalyst, which activates the organotin compound and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a tri-n-butylstannane group.
3(5)-Substituted Pyrazoles: These compounds share a similar pyridine ring structure but differ in their substituents and reactivity.
Uniqueness
3-Pyridinecarboxamide, 5-(tributylstannyl)- is unique due to its combination of a carbamoyl group and a tri-n-butylstannane moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-carbon bonds through transmetalation makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C18H32N2OSn |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N2O.3C4H9.Sn/c7-6(9)5-2-1-3-8-4-5;3*1-3-4-2;/h2-4H,(H2,7,9);3*1,3-4H2,2H3; |
Clave InChI |
LJGNXWKBDYVDEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


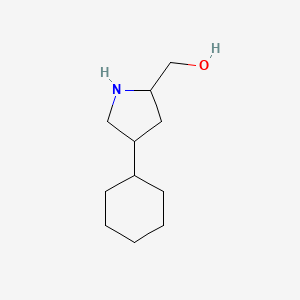
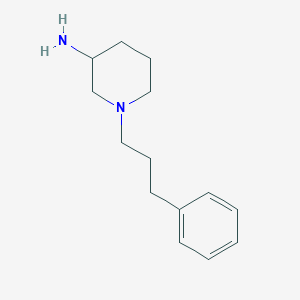

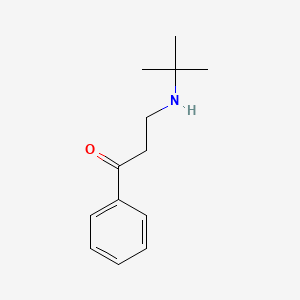
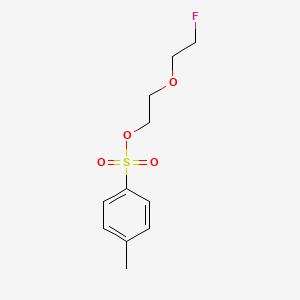
![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)

